molecular formula C15H21ClN4O3 B12789544 1-Piperazinecarboxamide, 4-(3-chloro-4-hydroxyphenyl)-N-((dimethylamino)carbonyl)-N-methyl- CAS No. 80712-38-5

1-Piperazinecarboxamide, 4-(3-chloro-4-hydroxyphenyl)-N-((dimethylamino)carbonyl)-N-methyl-

Cat. No.: B12789544
CAS No.: 80712-38-5
M. Wt: 340.80 g/mol
InChI Key: FWBGWXLLGUYXQL-UHFFFAOYSA-N
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Description

1-Piperazinecarboxamide, 4-(3-chloro-4-hydroxyphenyl)-N-((dimethylamino)carbonyl)-N-methyl- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarboxamide, 4-(3-chloro-4-hydroxyphenyl)-N-((dimethylamino)carbonyl)-N-methyl- typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. Common synthetic routes may include:

    Step 1: Formation of the piperazine ring through cyclization reactions.

    Step 2: Introduction of the 3-chloro-4-hydroxyphenyl group via nucleophilic substitution.

    Step 3: Addition of the N-((dimethylamino)carbonyl)-N-methyl- group through amide bond formation.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These methods often include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient reactions.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxamide, 4-(3-chloro-4-hydroxyphenyl)-N-((dimethylamino)carbonyl)-N-methyl- can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce various functional groups to the aromatic ring.

Scientific Research Applications

1-Piperazinecarboxamide, 4-(3-chloro-4-hydroxyphenyl)-N-((dimethylamino)carbonyl)-N-methyl- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxamide, 4-(3-chloro-4-hydroxyphenyl)-N-((dimethylamino)carbonyl)-N-methyl- involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Piperazinecarboxamide, 4-(3-chloro-4-hydroxyphenyl)-N-methyl-
  • 1-Piperazinecarboxamide, 4-(3-chloro-4-hydroxyphenyl)-N-ethyl-

Uniqueness

1-Piperazinecarboxamide, 4-(3-chloro-4-hydroxyphenyl)-N-((dimethylamino)carbonyl)-N-methyl- is unique due to its specific functional groups and their arrangement, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

CAS No.

80712-38-5

Molecular Formula

C15H21ClN4O3

Molecular Weight

340.80 g/mol

IUPAC Name

4-(3-chloro-4-hydroxyphenyl)-N-(dimethylcarbamoyl)-N-methylpiperazine-1-carboxamide

InChI

InChI=1S/C15H21ClN4O3/c1-17(2)14(22)18(3)15(23)20-8-6-19(7-9-20)11-4-5-13(21)12(16)10-11/h4-5,10,21H,6-9H2,1-3H3

InChI Key

FWBGWXLLGUYXQL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N(C)C(=O)N1CCN(CC1)C2=CC(=C(C=C2)O)Cl

Origin of Product

United States

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